molecular formula C3H2ClN3O2S B2996385 4-Chloro-5-nitro-1,3-thiazol-2-ylamine CAS No. 127507-89-5

4-Chloro-5-nitro-1,3-thiazol-2-ylamine

Cat. No. B2996385
CAS RN: 127507-89-5
M. Wt: 179.58
InChI Key: CQQXMAUNJJIUJE-UHFFFAOYSA-N
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Description

4-Chloro-5-nitro-1,3-thiazol-2-ylamine, also known as CNTL, is a nitrogen-containing heterocycle with a thiazole ring. It is an important intermediate in the synthesis of a wide range of compounds, including fungicides, antibiotics, and anti-tumor agents. CNTL has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Scientific Research Applications

4-Chloro-5-nitro-1,3-thiazol-2-ylamine has been used in a variety of scientific research applications, including the synthesis of fungicides, antibiotics, and anti-tumor agents. It has also been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as thiazole derivatives and quinazolinones. 4-Chloro-5-nitro-1,3-thiazol-2-ylamine has also been used in the synthesis of a number of other compounds, including chiral compounds, polymers, and dyes.

Mechanism Of Action

The mechanism of action of 4-Chloro-5-nitro-1,3-thiazol-2-ylamine is not fully understood, but it is believed to involve the formation of a reactive intermediate that can react with various substrates. The intermediate is formed when the nitro group of 4-Chloro-5-nitro-1,3-thiazol-2-ylamine is reduced to a nitroso group, and then reacts with the substrate. The intermediate can then undergo further reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-5-nitro-1,3-thiazol-2-ylamine have not been extensively studied, but it is believed to have a number of effects on the body. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have a protective effect on cells, and to have a positive effect on the immune system.

Advantages And Limitations For Lab Experiments

4-Chloro-5-nitro-1,3-thiazol-2-ylamine is a versatile and cost-effective compound that can be used in a variety of scientific research applications. It is relatively easy to synthesize and can be used in a variety of reactions. However, it can be toxic in high concentrations and should be handled with care.

Future Directions

4-Chloro-5-nitro-1,3-thiazol-2-ylamine has a wide range of potential applications in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are still being investigated. Possible future directions include further research into its biochemical and physiological effects, its use in the synthesis of new compounds, and its use as a starting material in the synthesis of new drugs. Additionally, further research into its mechanism of action, its advantages and limitations for lab experiments, and its potential applications in medicine could be conducted.

properties

IUPAC Name

4-chloro-5-nitro-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O2S/c4-1-2(7(8)9)10-3(5)6-1/h(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQXMAUNJJIUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-nitro-1,3-thiazol-2-ylamine

Synthesis routes and methods

Procedure details

10.1 g (0.105 mol) of ammonium carbonate are added to a solution of 19.9 g (0.1 mol) of 2,4-dichloro-5-nitrothiazole in 200 ml of acetonitrile, while stirring, and stirring is continued at room temperature for two days. The mixture is then stirred into 1 l of ice-water and the precipitate is filtered off, washed with water and dried. To remove unreacted 2,4-dichloro-5-nitrothiazole, the product is stirred into about 100 ml of petroleum ether at room temperature, filtered off, washed with petroleum ether and dried. 12.2 g (68.0% of theory) of 2-amino-4-chloro-5-nitrothiazole of melting point 180° C. (decomposition) are obtained.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

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